molecular formula C16H15N3O3S B12222676 2-(2,6-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B12222676
M. Wt: 329.4 g/mol
InChI Key: FSLFYBADGGYLPU-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 2,6-dimethylphenoxy group: This can be achieved by reacting 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Synthesis of the 1,2,5-oxadiazole ring: This involves the cyclization of a suitable precursor, such as a nitrile oxide, with a thiophene derivative.

    Coupling of the two moieties: The final step involves coupling the 2,6-dimethylphenoxy group with the 1,2,5-oxadiazole-thiophene moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)-N-[4-(phenyl)-1,2,5-oxadiazol-3-yl]acetamide: Similar structure but with a phenyl group instead of a thiophene.

    2-(2,6-dimethylphenoxy)-N-[4-(pyridin-2-yl)-1,2,5-oxadiazol-3-yl]acetamide: Similar structure but with a pyridine ring instead of a thiophene.

Uniqueness

The presence of the thiophene ring in 2-(2,6-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide imparts unique electronic properties, making it potentially more suitable for applications in organic electronics and photovoltaics compared to its phenyl or pyridine analogs.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C16H15N3O3S/c1-10-5-3-6-11(2)15(10)21-9-13(20)17-16-14(18-22-19-16)12-7-4-8-23-12/h3-8H,9H2,1-2H3,(H,17,19,20)

InChI Key

FSLFYBADGGYLPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NON=C2C3=CC=CS3

Origin of Product

United States

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